molecular formula C11H11N3O4 B1315333 Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 81438-60-0

Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B1315333
CAS RN: 81438-60-0
M. Wt: 249.22 g/mol
InChI Key: SESKONWMKGZKOO-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of compounds that have been studied for their potential applications in medicinal chemistry . They are characterized by a fused bicyclic heterocycle containing nitrogen atoms .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code or its molecular formula. For example, a similar compound, Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate, has the InChI code 1S/C11H11N3O4/c1-3-18-11(15)9-6-13-5-8(14(16)17)4-7(2)10(13)12-9/h4-6H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular structure. For example, a similar compound, Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate, has a molecular weight of 249.23 .

Scientific Research Applications

Synthesis of Novel Compounds

The compound has been utilized as a synthon for constructing fused triazines, showcasing potential biological activity. Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate, a closely related compound, was treated with ammonia or primary amines to generate substituted nitro carboxamidoimidazopyridines, leading to various derivatives with potential for biological applications (Zamora et al., 2004).

Chemical Reactivity and Structural Analysis

Investigations into the reactivity of the imidazo[1,2-a]pyridine system have been conducted, with CNDO/2 calculations based on X-ray structures providing insights into the electronic structure and reactivity of related compounds (Teulade et al., 1982). This research aids in understanding the chemical behavior and potential applications of these heterocyclic compounds.

Catalytic Activities

The catalytic activity of imidazo[1,2-a]pyridine derivatives in oxidation reactions has been evaluated, with certain complexes showing effectiveness in converting catechol to o-quinone. This demonstrates the utility of these compounds in catalytic processes and their potential in industrial applications (Saddik et al., 2012).

Expanding Structural Diversity

Functionalization strategies for related compounds, such as 2-chloro-3-nitroimidazo[1,2-a]pyridine, have been developed to expand the structural diversity of C2- and C3-functionalized imidazo[1,2-a]pyridines. This research highlights the versatility of these compounds in synthetic chemistry, enabling the creation of a wide range of derivatives with potential biological or catalytic activities (Bazin et al., 2013).

properties

IUPAC Name

ethyl 2-methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-3-18-11(15)10-7(2)12-9-5-4-8(14(16)17)6-13(9)10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESKONWMKGZKOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512060
Record name Ethyl 2-methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate

CAS RN

81438-60-0
Record name Ethyl 2-methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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